3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

Catalog No.
S15852212
CAS No.
M.F
C8H14N4O
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamid...

Product Name

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

IUPAC Name

3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)

InChI Key

DTDGVLLHTWVQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(CC(=O)N)N)C

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is a chemical compound with the molecular formula C8H14N4OC_8H_{14}N_4O and a molecular weight of approximately 182.22 g/mol. It is categorized under specialty materials and is known for its potential applications in pharmaceuticals and biochemistry. The compound features a propanamide backbone with an amino group and a pyrazole ring, which contributes to its unique chemical properties and biological activities .

The reactivity of 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide can be attributed to the presence of the amino group, which can participate in nucleophilic substitutions and condensation reactions. Additionally, the pyrazole moiety can engage in various electrophilic reactions due to its electron-rich nature. Specific reactions may include:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atoms in the pyrazole ring can be alkylated under appropriate conditions.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, particularly if subjected to acidic or basic conditions.

These reactions underscore its versatility in synthetic organic chemistry.

Research indicates that 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects: The presence of the pyrazole ring is often linked to anti-inflammatory activity, making it a potential candidate for further pharmacological exploration.
  • Cytotoxicity: Some studies have shown that derivatives of pyrazole compounds can exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves several steps:

  • Preparation of the Pyrazole Ring: The initial step may involve the condensation of hydrazine derivatives with suitable carbonyl compounds to form substituted pyrazoles.
  • Formation of Propanamide Backbone: The pyrazole derivative is then reacted with appropriate amines or amino acids to introduce the propanamide structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

These methods highlight the compound's synthetic accessibility for research and development purposes .

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or infections.
  • Research Reagent: In biochemical research, it can be utilized as a reagent for studying enzyme interactions or metabolic pathways involving amino acids and amides.
  • Agricultural Chemicals: Its antimicrobial properties could also be explored for use in agricultural formulations aimed at protecting crops from pathogens.

Interaction studies involving 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide focus on its binding affinity with various biological targets. Initial findings suggest interactions with enzymes involved in metabolic processes. Understanding these interactions is crucial for assessing its pharmacokinetic properties and therapeutic efficacy.

Several compounds share structural similarities with 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide. Here are some notable examples:

Compound NameCAS NumberUnique Features
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid1568222-69-4Contains a carboxylic acid group instead of an amide
3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanamide131209567Different substitution on the pyrazole ring
4-Amino-5-methylpyrazole15125-21-2Lacks the propanamide structure but retains similar biological activity

The uniqueness of 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide lies in its specific combination of functional groups and structural configuration that may enhance its biological activity compared to these similar compounds .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

182.11676108 g/mol

Monoisotopic Mass

182.11676108 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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